

# Spectroscopic Profile of Nitron: A Technical Guide

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## Compound of Interest

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This technical guide provides a comprehensive overview of the key spectroscopic data for Nitron (1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt), a significant reagent in analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Chemical Structure and Properties

- IUPAC Name: 1,4-diphenyl-3-(phenylamino)-1H-1,2,4-triazolium inner salt
- CAS Number: 2218-94-2
- Chemical Formula:  $C_{20}H_{16}N_4$
- Molecular Weight: 312.37 g/mol
- Appearance: Light yellow to brown crystalline powder[1]
- Melting Point: Approximately 187-190 °C with decomposition[1]

## Spectroscopic Data

A thorough analysis of Nitron's spectroscopic data is crucial for its accurate identification and application. The following tables summarize the available quantitative data.

## Infrared (IR) Spectroscopy

The FT-IR spectrum of Nitron reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
3055	C-H aromatic stretching	[2]
1600	C=C aromatic stretching	[2]
1508	N-H bending	[2]
1492	C-N stretching	[2]
1458	C-C aromatic stretching	[2]
1269	C-N stretching	[2]
752	C-H aromatic out-of-plane bending	[2]
692	C-H aromatic out-of-plane bending	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental <sup>1</sup>H and <sup>13</sup>C NMR data for Nitron is not readily available in the reviewed literature, data for a closely related derivative, 1,4-diphenyl-3-(p-nitrophenylamino)-1,2,4-triazolium hydroxide inner salt ("Nitronitron"), provides valuable insight into the expected chemical shifts.

<sup>1</sup>H NMR of Nitronitron (300 MHz, DMSO-d<sub>6</sub>, δ, ppm)[2][3]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
8.775	singlet	1H	C-H of the triazole ring
8.690-8.663	multiplet	4H	Aromatic protons of p-nitrophenylamino ring
8.531-7.669	multiplet	10H	Aromatic protons of the two phenyl rings

#### Expected $^{13}\text{C}$ NMR Chemical Shifts for 1,2,4-Triazole Derivatives

Based on literature for similar 1,2,4-triazole structures, the carbon atoms of the triazole ring are expected to resonate in the range of 122-149 ppm.<sup>[4]</sup> The phenyl group carbons will appear in the aromatic region, typically between 120 and 140 ppm.

## Mass Spectrometry (MS)

Detailed experimental mass spectrometry data, including fragmentation patterns for Nitron, is not extensively documented in readily accessible literature. However, for 1,2,4-triazole derivatives, common fragmentation pathways involve the cleavage of the triazole ring and the loss of substituents.

## Experimental Protocols

The following sections detail the methodologies for obtaining the cited spectroscopic data.

### Infrared (IR) Spectroscopy Protocol

The FT-IR spectrum of solid Nitron was recorded using the KBr pellet method.<sup>[2]</sup>

- Instrument: A Fourier Transform Infrared Spectrophotometer.
- Sample Preparation: A small amount of Nitron was intimately mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent pellet.
- Data Acquisition: The spectrum was recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol (for Nitronitron)[3][4]

- Instrument: 300 MHz NMR Spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Standard: Tetramethylsilane (TMS) was used as an internal standard.
- Data Acquisition: <sup>1</sup>H NMR spectra were acquired at room temperature.

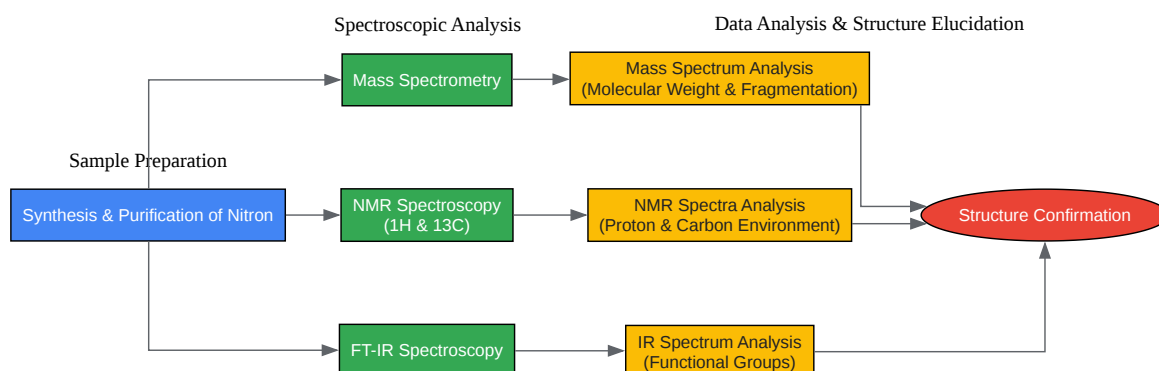
## Mass Spectrometry (MS) Protocol

A general procedure for obtaining a mass spectrum of a solid organic compound like Nitron would involve:

- Ionization Method: Electron Ionization (EI) is a common technique for such molecules.
- Sample Introduction: The sample would be introduced via a direct insertion probe.
- Analysis: The ionized sample would be analyzed by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of Nitron.



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Caption: Workflow for the spectroscopic characterization of Nitron.

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